1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Overview
Description
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is an organofluorine compound with the molecular formula C4H4BrClF4 It is characterized by the presence of bromine, chlorine, and four fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane can be synthesized through a multi-step process involving the halogenation of butane derivatives. One common method involves the reaction of 1,1,2,2-tetrafluorobutane with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the butane chain .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using specialized reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The purity of the final product is often enhanced through distillation and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different fluorinated butane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated butane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butane derivatives, while reduction and oxidation reactions can produce different fluorinated butane compounds .
Scientific Research Applications
1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The fluorine atoms contribute to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
1-Bromo-4-chlorobutane: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
1,1,2,2-Tetrafluorobutane: Lacks the bromine and chlorine atoms, leading to different reactivity.
1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane: A shorter chain analog with similar halogenation patterns.
Uniqueness: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is unique due to the combination of bromine, chlorine, and multiple fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where such properties are desired .
Properties
IUPAC Name |
1-bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUEVPCQDXKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266091 | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232602-78-7 | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=232602-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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